molecular formula C9H14N2 B2401155 N1-ethyl-5-methylbenzene-1,2-diamine CAS No. 742054-04-2

N1-ethyl-5-methylbenzene-1,2-diamine

Cat. No.: B2401155
CAS No.: 742054-04-2
M. Wt: 150.225
InChI Key: COQPFZAJYBPIQD-UHFFFAOYSA-N
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Description

N1-ethyl-5-methylbenzene-1,2-diamine is an aromatic diamine derivative with a molecular formula of C₉H₁₄N₂ (based on nomenclature rules). It features an ethyl group at the N1 position and a methyl group at the 5-position of the benzene ring. This compound is structurally related to benzene-1,2-diamine (ortho-phenylenediamine), a precursor for benzotriazoles and heterocyclic compounds .

Potential applications include its use as a ligand in coordination chemistry (inferred from ), a precursor for benzotriazole synthesis (), or a pharmaceutical intermediate (similar to compounds in ).

Properties

IUPAC Name

2-N-ethyl-4-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPFZAJYBPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742054-04-2
Record name 1-N-ethyl-5-methylbenzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-5-methylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The specific synthetic route for this compound involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N1-ethyl-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Iron (Fe), hydrochloric acid (HCl)

    Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)

Major Products:

Scientific Research Applications

N1-ethyl-5-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N1-ethyl-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
N1-ethyl-5-methylbenzene-1,2-diamine C₉H₁₄N₂ N1-ethyl, 5-methyl 150.22 Ligand, pharmaceutical intermediate
Benzene-1,2-diamine (parent compound) C₆H₈N₂ None 108.14 Precursor for benzotriazoles
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ 4-methyl 122.17 Moderate yields in indoloquinoxaline synthesis
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine C₁₃H₁₃IN₂ N1-(4-iodophenyl), 5-methyl 340.17 Pharmaceutical applications (e.g., iodinated probes)
N1-ethyl-5-nitrobenzene-1,2-diamine C₈H₁₁N₃O₂ N1-ethyl, 5-nitro 197.19 Intermediate for nitro reduction
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine C₁₃H₂₁N₂O N1-(2-methoxybenzyl), N1-methyl 233.32 Medicinal chemistry applications

Structural and Electronic Effects

  • For example, 4-methylbenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in moderate yields, while the 5-methyl analog may exhibit distinct regioselectivity.
  • N1-Alkylation : The ethyl group at N1 enhances lipophilicity compared to unsubstituted benzene-1,2-diamine, improving solubility in organic solvents like ethyl acetate (inferred from extraction methods in ). This modification is critical for pharmaceutical applications, as seen in iodinated analogs ().

Reactivity and Functionalization

  • Benzotriazole Synthesis : Benzene-1,2-diamine derivatives undergo diazotization to form benzotriazoles . The ethyl and methyl substituents in this compound may slow this reaction due to steric effects, requiring optimized conditions.
  • The aromatic backbone of this compound could offer enhanced stability in acidic environments.

Biological Activity

N1-Ethyl-5-methylbenzene-1,2-diamine, also known as 1-N-Ethyl-5-methylbenzene-1,2-diamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 742054-04-2

The compound features an ethyl group and two amino groups on a benzene ring, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle proteins. Further research is needed to elucidate the specific molecular targets involved.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Anticancer Activity Investigation : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Molecular docking studies suggest that this compound can bind to DNA, potentially interfering with replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-Ethylbenzene-1,2-diamineLacks methyl groupModerate antibacterial activity
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamineContains chlorine; increased electrophilicityEnhanced anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-ethyl-5-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-methylbenzene-1,2-diamine with ethyl halides (e.g., ethyl bromide) under basic conditions. A strong base (e.g., NaOH) deprotonates the amine, enabling nucleophilic substitution. Reaction optimization includes:

  • Temperature : 60-80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Purification : Column chromatography or recrystallization isolates the product from mono-alkylated byproducts .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve crystal structure using SHELXL for bond-length/angle validation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N1: δ ~3.2 ppm for CH₂; aromatic methyl: δ ~2.3 ppm).
  • IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What physicochemical properties are critical for experimental handling?

  • Methodological Answer : Key properties include:

  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to amine and methyl groups.
  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of amine groups .

Advanced Research Questions

Q. How do electronic and steric effects of the ethyl and methyl substituents influence reactivity in catalysis?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and steric maps. Compare with analogs (e.g., N1-cyclopropyl derivatives) to assess substituent impact on reaction barriers .
  • Experimental Validation : Test catalytic activity in cross-coupling reactions; monitor yield variations with substituent modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., A549, HeLa) to account for cell-type specificity.
  • Structural-Activity Relationships (SAR) : Compare with N1-benzyl or trifluoromethyl analogs to identify substituent-dependent trends .

Q. How can regioselectivity challenges in further functionalization (e.g., nitration) be mitigated?

  • Methodological Answer :

  • Directing Groups : Use protecting groups (e.g., acetyl on N2) to steer electrophilic substitution to the para-methyl position.
  • Reaction Monitoring : Track intermediates via LC-MS to optimize conditions (e.g., HNO₃ concentration, temperature) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD values).
  • Enzyme Inhibition Assays : Test inhibition kinetics (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve purity .
  • Biological Screening : Prioritize kinase inhibition panels to identify novel targets for oncology applications .
  • Computational Modeling : Integrate MD simulations to predict long-term stability in solvent systems .

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